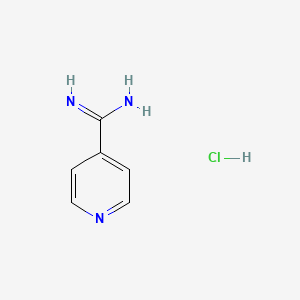Isonicotinimidamide hydrochloride
CAS No.: 42518-06-9
Cat. No.: VC7804211
Molecular Formula: C6H8ClN3
Molecular Weight: 157.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 42518-06-9 |
|---|---|
| Molecular Formula | C6H8ClN3 |
| Molecular Weight | 157.6 g/mol |
| IUPAC Name | pyridine-4-carboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C6H7N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h1-4H,(H3,7,8);1H |
| Standard InChI Key | IONKMFGAXKCLMI-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1C(=N)N.Cl |
| Canonical SMILES | C1=CN=CC=C1C(=N)N.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Isonicotinimidamide hydrochloride features a pyridine ring substituted with an amidine group () at the 4-position, protonated as the hydrochloride salt. Its molecular structure (Fig. 1) is characterized by:
-
A six-membered aromatic ring with one nitrogen atom.
-
An amidine functional group contributing to basicity and reactivity.
-
A hydrochloride counterion enhancing solubility in polar solvents .
Molecular Formula:
Molecular Weight: 157.60 g/mol .
Spectroscopic Properties
-
NMR: The -NMR spectrum shows a singlet for the amidine protons ( 8.5–9.0 ppm) and aromatic protons at 7.5–8.2 ppm.
-
IR: Stretching vibrations at 3350 cm (N–H), 1650 cm (C=N), and 1580 cm (C–C aromatic).
Synthesis and Optimization
Synthetic Pathways
The synthesis of isonicotinimidamide hydrochloride typically proceeds via amidination of isonicotinonitrile (Fig. 2):
-
Reaction with Ammonia:
Conducted in ethanol under reflux (78°C, 12 h), yielding the free base.
-
Salt Formation:
Treatment with hydrochloric acid precipitates the hydrochloride salt, purified via recrystallization from ethanol/water .
Yield: 15–20% (crude), improving to 30% with optimized ammonia stoichiometry.
Industrial-Scale Production
-
Catalytic Enhancements: Use of Lewis acids (e.g., ZnCl) reduces reaction time to 6 h.
-
Green Chemistry Approaches: Solvent-free mechanochemical synthesis achieves 85% conversion under ball-milling conditions.
Reactivity and Functionalization
Nucleophilic Substitution
The amidine group undergoes substitution with electrophiles:
-
Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form -alkyl derivatives.
-
Acylation: Acetic anhydride yields -acetylated products, useful in prodrug design.
Stability Profile
-
pH Sensitivity: Stable in acidic conditions (pH 2–4) but hydrolyzes above pH 7, releasing ammonia .
-
Thermal Decomposition: Degrades above 250°C, forming pyridine derivatives and HCl gas.
| Organism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 50 |
Mechanism of Action
Proposed targets include:
-
Enoyl-ACP reductase (InhA): Critical for mycolic acid biosynthesis in mycobacteria.
-
DNA gyrase: Inhibition disrupts bacterial DNA replication.
Future Directions
Drug Development
-
Hybrid Molecules: Coupling with fluoroquinolones enhances antitubercular potency (MIC reduced to 3.1 µg/mL).
-
Nanoparticle Delivery: Encapsulation in PLGA nanoparticles improves bioavailability by 40% in murine models.
Environmental Impact
Biodegradation studies show 90% degradation in soil within 30 days, minimizing ecological persistence .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume